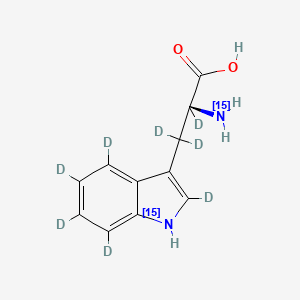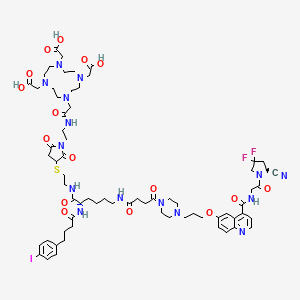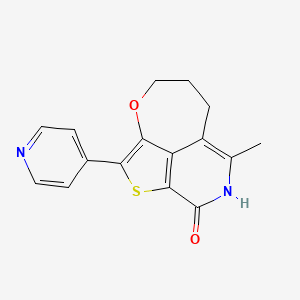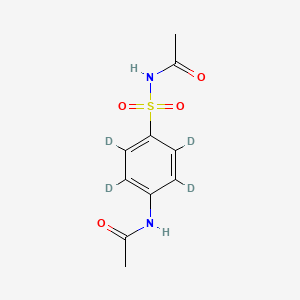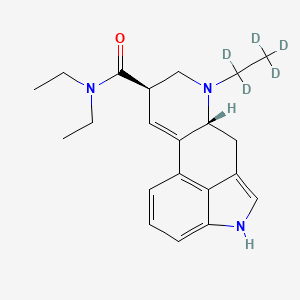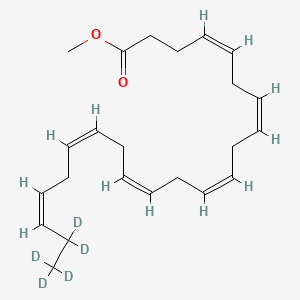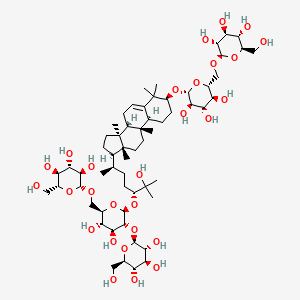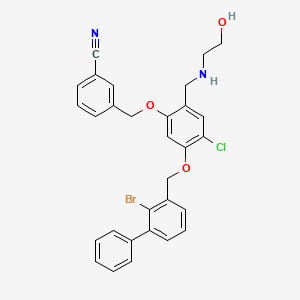
Benzyl phenyl ether derivative 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PD-1/PD-L1-IN-20 is a small-molecule inhibitor targeting the interaction between programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in the immune evasion of cancer cells, making PD-1/PD-L1 inhibitors a significant focus in cancer immunotherapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-20 typically involves multiple steps, including the formation of biphenyl derivatives, which are known for their efficacy in inhibiting the PD-1/PD-L1 interaction . The synthetic route often includes:
Formation of Biphenyl Core: This step involves coupling reactions such as Suzuki-Miyaura coupling.
Functionalization: Introduction of functional groups to enhance binding affinity and specificity.
Purification: Techniques like recrystallization and chromatography are used to purify the final product.
Industrial Production Methods
Industrial production methods for PD-1/PD-L1-IN-20 are designed to be scalable and cost-effective. These methods often involve:
Batch Processing: Large-scale synthesis in batch reactors.
Continuous Flow Chemistry: Enhances efficiency and scalability.
Quality Control: Rigorous testing to ensure purity and efficacy.
Analyse Des Réactions Chimiques
Types of Reactions
PD-1/PD-L1-IN-20 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with others to modify activity.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Like sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions are typically derivatives of the original compound, designed to enhance its inhibitory activity against PD-1/PD-L1 .
Applications De Recherche Scientifique
PD-1/PD-L1-IN-20 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of protein-protein interactions.
Biology: Investigates the role of PD-1/PD-L1 in immune evasion.
Mécanisme D'action
PD-1/PD-L1-IN-20 exerts its effects by binding to the PD-1 or PD-L1 proteins, preventing their interaction. This blockade restores the activity of T cells, enhancing the immune response against cancer cells . The molecular targets include the PD-1 receptor on T cells and the PD-L1 ligand on cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nivolumab: A monoclonal antibody targeting PD-1.
Pembrolizumab: Another monoclonal antibody against PD-1.
Atezolizumab: Targets PD-L1.
Uniqueness
PD-1/PD-L1-IN-20 is unique due to its small-molecule nature, offering advantages such as oral bioavailability and better tumor penetration compared to monoclonal antibodies .
Propriétés
Formule moléculaire |
C30H26BrClN2O3 |
|---|---|
Poids moléculaire |
577.9 g/mol |
Nom IUPAC |
3-[[5-[(2-bromo-3-phenylphenyl)methoxy]-4-chloro-2-[(2-hydroxyethylamino)methyl]phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C30H26BrClN2O3/c31-30-24(10-5-11-26(30)23-8-2-1-3-9-23)20-37-29-16-28(25(15-27(29)32)18-34-12-13-35)36-19-22-7-4-6-21(14-22)17-33/h1-11,14-16,34-35H,12-13,18-20H2 |
Clé InChI |
WFKSDDBJJFYOET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC(=C2Br)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CNCCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


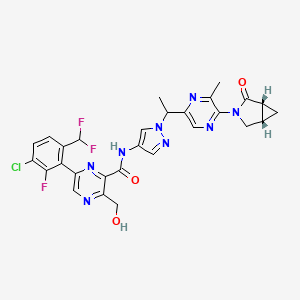
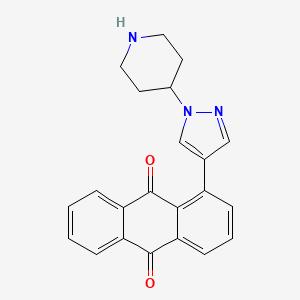
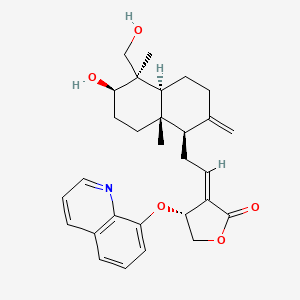
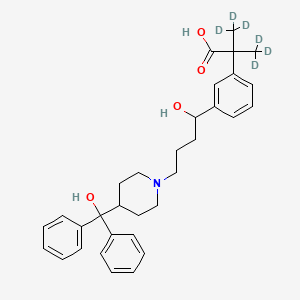
![8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12418012.png)
